molecular formula C5H9O4P B073531 Methylbicyclophosphate CAS No. 1449-89-4

Methylbicyclophosphate

Cat. No. B073531
CAS RN: 1449-89-4
M. Wt: 164.1 g/mol
InChI Key: SEOXVQTUPVKLTH-UHFFFAOYSA-N
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Description

Methylbicyclophosphate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a highly reactive compound that has been used in various studies to investigate its mechanism of action and its effects on biological systems.

Scientific Research Applications

  • Environmental Contamination and Health Risks : Organophosphates, including compounds like parathion-methyl, are often used as pesticides and insecticides. Their presence in surface and groundwater in agriculture-intensive areas poses potential pollution and health risks. They are known to inhibit acetylcholinesterase, affecting various organisms and posing respiratory, reproductive, nervous, hepatic, and renal abnormalities (Lari et al., 2014).

  • Biodegradation and Bioremediation : Escherichia coli has been bioengineered to degrade methyl parathion through the introduction of synthetic genes. This strain could potentially be used for the bioremediation of environments contaminated with methyl parathion and other toxic intermediates (Xu et al., 2022).

  • Detection and Monitoring : A biosensor using plant esterase-chitosan/gold nanoparticles-graphene nanosheet composites has been developed for the sensitive detection of organophosphate pesticides, including methyl parathion. This biosensor demonstrates potential for application in food and environmental safety (Bao et al., 2015).

  • Toxicity and Health Implications : Studies have highlighted the toxic effects of organophosphate pesticides like methyl parathion on non-target organisms such as earthworms, indicating significant biological impacts and the need for optimizing pesticide application to mitigate environmental effects (Jordaan et al., 2012).

  • Substrate Specificity and Directed Evolution : Research on methyl parathion hydrolase has shown that its substrate specificity can be altered through directed evolution, highlighting the potential for developing enzyme-based systems for bioremediation of organophosphate-contaminated environments (Ng et al., 2015).

properties

IUPAC Name

4-methyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O4P/c1-5-2-7-10(6,8-3-5)9-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOXVQTUPVKLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COP(=O)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932447
Record name 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylbicyclophosphate

CAS RN

1449-89-4, 64049-51-0
Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl bicyclophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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